BI-2852

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BI-2852 es un potente inhibidor de la proteína KRAS, que se dirige específicamente al bolsillo de conmutación I/II. KRAS es un miembro de la familia RAS de pequeñas GTPasas, que desempeñan un papel crucial en las vías de señalización celular que controlan el crecimiento y la diferenciación celular. Las mutaciones en KRAS se encuentran comúnmente en varios cánceres, lo que la convierte en un objetivo significativo para la terapia contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BI-2852 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones de grupos funcionales para mejorar su afinidad de unión y especificidad para la proteína KRAS. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica escalar las reacciones, optimizar las condiciones de reacción para equipos industriales y garantizar la calidad y pureza consistentes a través de rigurosas medidas de control de calidad. El uso de sistemas automatizados y reactores de flujo continuo puede mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

BI-2852 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes para modificar las propiedades del compuesto.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo de la modificación deseada.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen derivados modificados de this compound, que se pueden utilizar para estudiar las relaciones estructura-actividad y optimizar las propiedades del compuesto para aplicaciones específicas .

Aplicaciones Científicas De Investigación

Química

En química, BI-2852 se utiliza como un compuesto herramienta para estudiar la estructura y la función de la proteína KRAS. Ayuda a los investigadores a comprender las interacciones de unión y los cambios conformacionales que ocurren tras la unión del inhibidor .

Biología

En la investigación biológica, this compound se utiliza para investigar el papel de KRAS en las vías de señalización celular. Ayuda a dilucidar los efectos posteriores de la inhibición de KRAS en procesos celulares como la proliferación, la apoptosis y la diferenciación .

Medicina

En medicina, this compound se está explorando como un posible agente terapéutico para los cánceres con mutaciones KRAS. Los estudios preclínicos han mostrado resultados prometedores en la inhibición del crecimiento tumoral y la mejora de la eficacia de otras terapias contra el cáncer .

Industria

En la industria farmacéutica, this compound sirve como compuesto líder para el desarrollo de nuevos inhibidores de KRAS. Su estructura y propiedades de unión proporcionan información valiosa para diseñar inhibidores más potentes y selectivos .

Mecanismo De Acción

BI-2852 ejerce sus efectos uniéndose al bolsillo de conmutación I/II de la proteína KRAS. Esta unión evita la interacción de KRAS con sus efectores posteriores, como los factores de intercambio de nucleótidos de guanina (GEF) y las proteínas activadoras de GTPasa (GAP). Como resultado, las vías de señalización posteriores que promueven el crecimiento y la supervivencia celular se inhiben, lo que lleva a efectos antiproliferativos en las células mutantes de KRAS .

Comparación Con Compuestos Similares

Compuestos similares

AMG 510: Un inhibidor covalente que se dirige a la mutación KRAS G12C.

MRTX849: Otro inhibidor covalente que se dirige a KRAS G12C.

ARS-1620: Un inhibidor selectivo de KRAS G12C con alta potencia.

Singularidad de BI-2852

This compound es único en su capacidad de unirse tanto a las formas activa como inactiva de KRAS, a diferencia de los inhibidores covalentes que se dirigen específicamente a la mutación G12C. Este perfil de unión más amplio convierte a this compound en una herramienta versátil para estudiar la biología de KRAS y desarrollar nuevas estrategias terapéuticas .

Actividad Biológica

BI-2852 is a small molecule that has garnered significant attention for its role as a potent inhibitor of the KRAS protein, particularly in the context of cancer therapy. KRAS mutations are prevalent in various cancers, including pancreatic, colorectal, and lung cancers. The following sections detail the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and implications for therapeutic use.

This compound functions primarily by binding to the switch I/II pocket of KRAS. This interaction inhibits the protein's ability to bind to effectors, thereby disrupting downstream signaling pathways that promote cell proliferation and survival. The compound exhibits nanomolar affinity for KRAS, with specific binding to mutant forms such as KRASG12D.

Key Findings:

- This compound induces a nonfunctional dimer of KRAS, which prevents normal signaling activity .

- Structural studies (PDB code 6GJ8) reveal that this compound stabilizes this dimer through critical interactions within the KRAS protein .

- In vitro assays demonstrate that this compound inhibits GTP-KRASG12D binding to effectors like SOS1 and CRAF with IC50 values of 490 nM and 770 nM, respectively .

Binding Affinity and Selectivity

The binding characteristics of this compound highlight its potential as a targeted therapy. The compound shows a stronger binding affinity for mutant KRAS compared to wild-type (WT) KRAS.

| Compound | Target | Binding Affinity (KD) | IC50 (GTP-KRAS Binding) |

|---|---|---|---|

| This compound | KRASG12D | 740 nM | 490 nM |

| This compound | KRASWT | 7.5 µM | Not applicable |

| This compound | NRAS | Similar to KRASG12D | Not specified |

| This compound | HRAS | Similar to KRASG12D | Not specified |

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in inhibiting cell signaling pathways associated with cancer progression. For instance:

- In H358 cell lines, this compound resulted in low micromolar inhibition (EC50 of 5.8 µM) of phosphorylated ERK (pERK), a key marker in MAPK signaling pathways .

- Size exclusion chromatography and native mass spectrometry confirmed the formation of KRAS dimers in the presence of this compound, suggesting a novel mechanism of action that could be exploited therapeutically .

Case Studies and Clinical Implications

While most research on this compound has been preclinical, its promising results suggest potential for clinical application:

- Pancreatic Cancer Models : In models expressing KRASG12D, treatment with this compound led to significant reductions in tumor growth markers.

- Combination Therapies : Preliminary studies indicate that combining this compound with other targeted therapies may enhance efficacy against resistant cancer phenotypes.

Propiedades

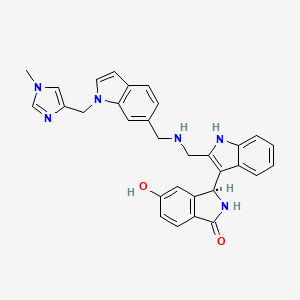

IUPAC Name |

(3S)-5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N6O2/c1-36-16-21(33-18-36)17-37-11-10-20-7-6-19(12-28(20)37)14-32-15-27-29(24-4-2-3-5-26(24)34-27)30-25-13-22(38)8-9-23(25)31(39)35-30/h2-13,16,18,30,32,34,38H,14-15,17H2,1H3,(H,35,39)/t30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEQLXOWWLNVDX-PMERELPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)C6C7=C(C=CC(=C7)O)C(=O)N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)[C@@H]6C7=C(C=CC(=C7)O)C(=O)N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.